
5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene is a chemical compound with the molecular formula C11H10BrF3O2. This compound is characterized by the presence of bromine, methoxy groups, and a trifluoropropenyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethoxybenzene and 3,3,3-trifluoropropene.
Bromination: The 1,2-dimethoxybenzene undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position of the benzene ring.
Alkylation: The brominated intermediate is then subjected to alkylation with 3,3,3-trifluoropropene under suitable conditions to form the final product.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to achieve higher yields and purity.
Analyse Des Réactions Chimiques
5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the double bond in the trifluoropropenyl group.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, hydrogen gas).
Applications De Recherche Scientifique
5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, through various pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)benzene include:
1-Bromo-3,5-dimethoxybenzene: This compound lacks the trifluoropropenyl group and has different reactivity and applications.
5-Bromo-1,2,3-trimethoxybenzene: This compound has an additional methoxy group, which can affect its chemical properties and reactivity.
4-Bromo-1,2-dimethoxybenzene: The bromine atom is positioned differently, leading to variations in its chemical behavior.
Propriétés
Numéro CAS |
647855-51-4 |
|---|---|
Formule moléculaire |
C11H10BrF3O2 |
Poids moléculaire |
311.09 g/mol |
Nom IUPAC |
5-bromo-1,2-dimethoxy-3-(3,3,3-trifluoroprop-1-enyl)benzene |
InChI |
InChI=1S/C11H10BrF3O2/c1-16-9-6-8(12)5-7(10(9)17-2)3-4-11(13,14)15/h3-6H,1-2H3 |
Clé InChI |
AONABJDABJUUPU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)C=CC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


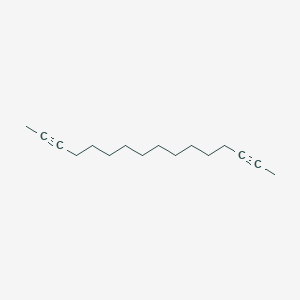
![Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate](/img/structure/B12596333.png)
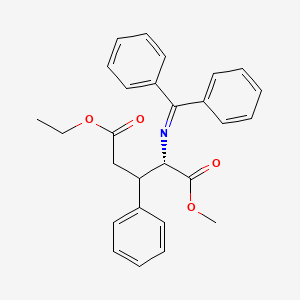
![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)

![Pyrimidine, 2-[(2-methylphenyl)thio]-](/img/structure/B12596347.png)
![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
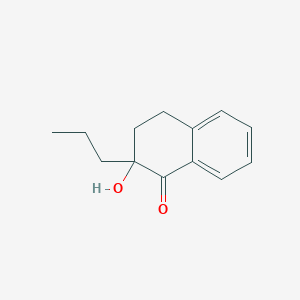
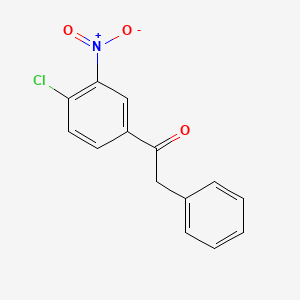
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)

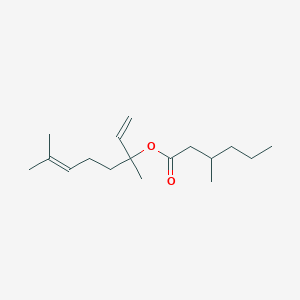
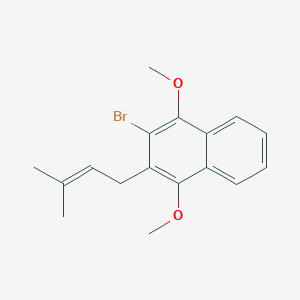
![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)
